Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate
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Overview
Description
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nitrile in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole-oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Oxadiazole: Another related compound featuring the oxadiazole ring.
Imidazo[1,2-a]pyridine: A compound with a fused imidazole and pyridine ring.
Uniqueness
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H6N4O3 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
ethyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate |
InChI |
InChI=1S/C6H6N4O3/c1-2-12-6(11)5-7-3-4(8-5)10-13-9-3/h2H2,1H3,(H,7,8,9,10) |
InChI Key |
VCNOOXOEPMGCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NON=C2N1 |
Origin of Product |
United States |
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